![molecular formula C10H13NO2 B6589318 methyl 2-(3-amino-2-methylphenyl)acetate CAS No. 1261877-85-3](/img/no-structure.png)
methyl 2-(3-amino-2-methylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 2-(3-amino-2-methylphenyl)acetate is an organic compound with the molecular formula C10H13NO2 . It is a building block used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of methyl 2-(3-amino-2-methylphenyl)acetate can be represented by the SMILES stringO=C(OC)CC1=CC=CC(N)=C1C
. This indicates that the compound contains an acetate group (O=C(OC)) attached to a 2-methylphenyl group with an amino group at the 3-position.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(3-amino-2-methylphenyl)acetate involves the reaction of 3-amino-2-methylbenzoic acid with methyl chloroacetate in the presence of a base to form the desired product.", "Starting Materials": [ "3-amino-2-methylbenzoic acid", "methyl chloroacetate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-amino-2-methylbenzoic acid to a reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask to adjust the pH to basic conditions", "Add methyl chloroacetate to the reaction flask and stir the mixture at room temperature for several hours", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Acidify the reaction mixture with hydrochloric acid to pH 2-3", "Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product, methyl 2-(3-amino-2-methylphenyl)acetate" ] } | |
CAS-Nummer |
1261877-85-3 |
Produktname |
methyl 2-(3-amino-2-methylphenyl)acetate |
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.